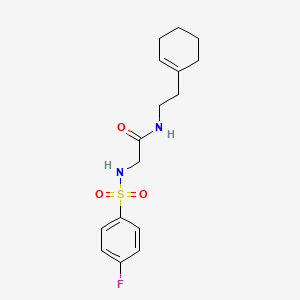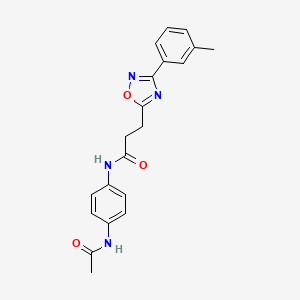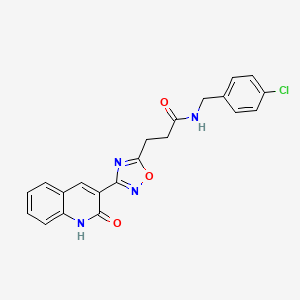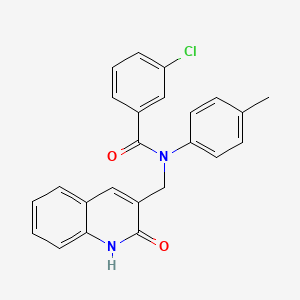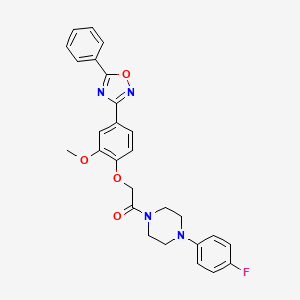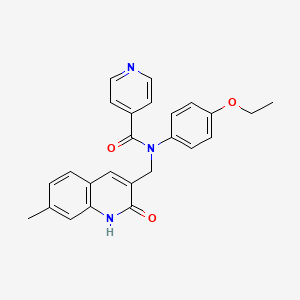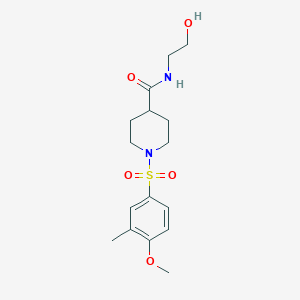
3-chloro-N-(2-ethoxy-5-(N-phenylsulfamoyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-ethoxy-5-(N-phenylsulfamoyl)phenyl)benzamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is commonly referred to as CEPPB and has been extensively studied for its potential use in scientific research applications.
Mecanismo De Acción
CEPPB exerts its pharmacological effects by inhibiting the activity of NF-κB. This transcription factor is involved in the regulation of genes that are responsible for the production of pro-inflammatory cytokines, chemokines, and adhesion molecules. By blocking the activity of NF-κB, CEPPB can reduce the production of these mediators, leading to a decrease in inflammation and other pathological processes.
Biochemical and Physiological Effects:
CEPPB has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, CEPPB has been found to inhibit the proliferation of cancer cells and to induce apoptosis in these cells. It has also been shown to reduce the development of fibrosis in animal models of liver and lung disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CEPPB is its specificity for NF-κB inhibition, which makes it a useful tool for studying the role of this transcription factor in various biological processes. However, one limitation of CEPPB is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on CEPPB. One area of interest is the development of more soluble analogs of CEPPB that can be used in a wider range of experimental settings. Another area of interest is the investigation of the potential use of CEPPB in the treatment of various inflammatory and fibrotic diseases. Finally, further studies are needed to elucidate the precise mechanisms by which CEPPB exerts its pharmacological effects.
Métodos De Síntesis
CEPPB can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzoic acid with ethyl 2-amino-5-mercapto-1,3,4-thiadiazole-4-acetate to form 3-chloro-N-(2-ethoxy-5-mercapto-1,3,4-thiadiazol-4-yl)benzamide. This compound is then reacted with phenylsulfonyl chloride to yield 3-chloro-N-(2-ethoxy-5-(N-phenylsulfamoyl)phenyl)benzamide.
Aplicaciones Científicas De Investigación
CEPPB has been studied for its potential use as a therapeutic agent in various scientific research applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. In particular, CEPPB has been found to inhibit the activity of the transcription factor NF-κB, which plays a critical role in the regulation of immune and inflammatory responses.
Propiedades
IUPAC Name |
3-chloro-N-[2-ethoxy-5-(phenylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-2-28-20-12-11-18(29(26,27)24-17-9-4-3-5-10-17)14-19(20)23-21(25)15-7-6-8-16(22)13-15/h3-14,24H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCVLXHBQMUKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-ethoxy-5-(phenylsulfamoyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


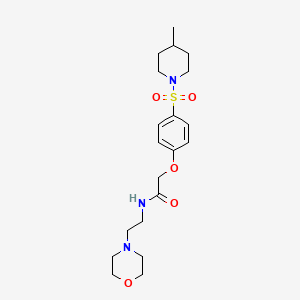
![5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methyl-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713452.png)

